REACTION_SMILES
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[C:1](#[N:2])[CH:3]=[C:4]1[O:5][C:6](=[O:7])[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21.[CH3:15][OH:16].[Na:14]>>[C:1](#[N:2])[CH:3]1[C:4](=[O:5])[c:13]2[c:8]([cH:9][cH:10][cH:11][cH:12]2)[C:6]1=[O:7]
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Name
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Type
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product
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Smiles
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N#CC1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |